

Performance Showdown: 3-TMA Additive Boosts Perovskite Solar Cell Efficiency and Stability

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Compound of Interest

Compound Name: 3-Thiophenemalonic acid

Cat. No.: B103929

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In the competitive field of perovskite solar cell research, the quest for higher efficiency and enhanced stability is paramount. A recent study highlights the significant performance improvements achieved by incorporating **3-Thiophenemalonic acid (3-TMA)** as an additive in the perovskite layer. Experimental data reveals that the inclusion of 3-TMA elevates the power conversion efficiency (PCE) from 14.9% in control devices to 16.5% in their enhanced counterparts. This advancement is attributed to the additive's ability to regulate the crystallization process of the perovskite film, leading to improved crystallinity and a reduction in non-radiative recombination.

The use of additives is a well-established strategy to fine-tune the properties of perovskite films and, consequently, the performance of the resulting solar cells. 3-TMA, with its thiol and carboxyl functional groups, has been shown to effectively interact with the perovskite precursors, namely lead iodide (PbI₂), lead chloride (PbCl₂), and methylammonium iodide (MAI). This interaction plays a crucial role in the formation of a more uniform and crystalline perovskite layer, which is essential for efficient charge extraction and transport.

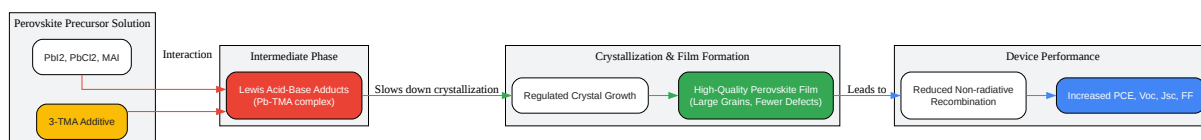
Quantitative Performance Comparison

The following table summarizes the key photovoltaic parameters of perovskite solar cells fabricated with and without the 3-TMA additive, demonstrating the clear advantage of its inclusion.

Photovoltaic Parameter	Without 3-TMA (Control)	With 3-TMA
Open-Circuit Voltage (Voc)	0.98 V	1.02 V
Short-Circuit Current Density (Jsc)	20.8 mA/cm2	22.5 mA/cm2
Fill Factor (FF)	73.2%	75.8%
Power Conversion Efficiency (PCE)	14.9%	16.5%

The Mechanism Behind the Enhancement

The performance boost observed with the 3-TMA additive stems from its influence on the perovskite crystallization pathway. The functional groups of 3-TMA are believed to form Lewis acid-base adducts with the lead precursors. This interaction slows down the rapid crystallization of the perovskite, allowing for the formation of larger, more uniform grains with fewer defects. This improved morphology minimizes non-radiative recombination, where charge carriers are lost before they can be extracted as current, thus enhancing the overall efficiency of the solar cell.



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Mechanism of 3-TMA in enhancing perovskite solar cell performance.

Experimental Protocols

The fabrication of the perovskite solar cells follows a structured process, with the key difference being the inclusion of the 3-TMA additive in the perovskite precursor solution for the experimental group.

Device Structure and Materials

The perovskite solar cells were fabricated with an inverted p-i-n architecture:

Glass/ITO/PEDOT:PSS/Perovskite/PCBM/TiOx/Al. All materials were used as received from suppliers without further purification.

Fabrication of Control Device (Without 3-TMA)

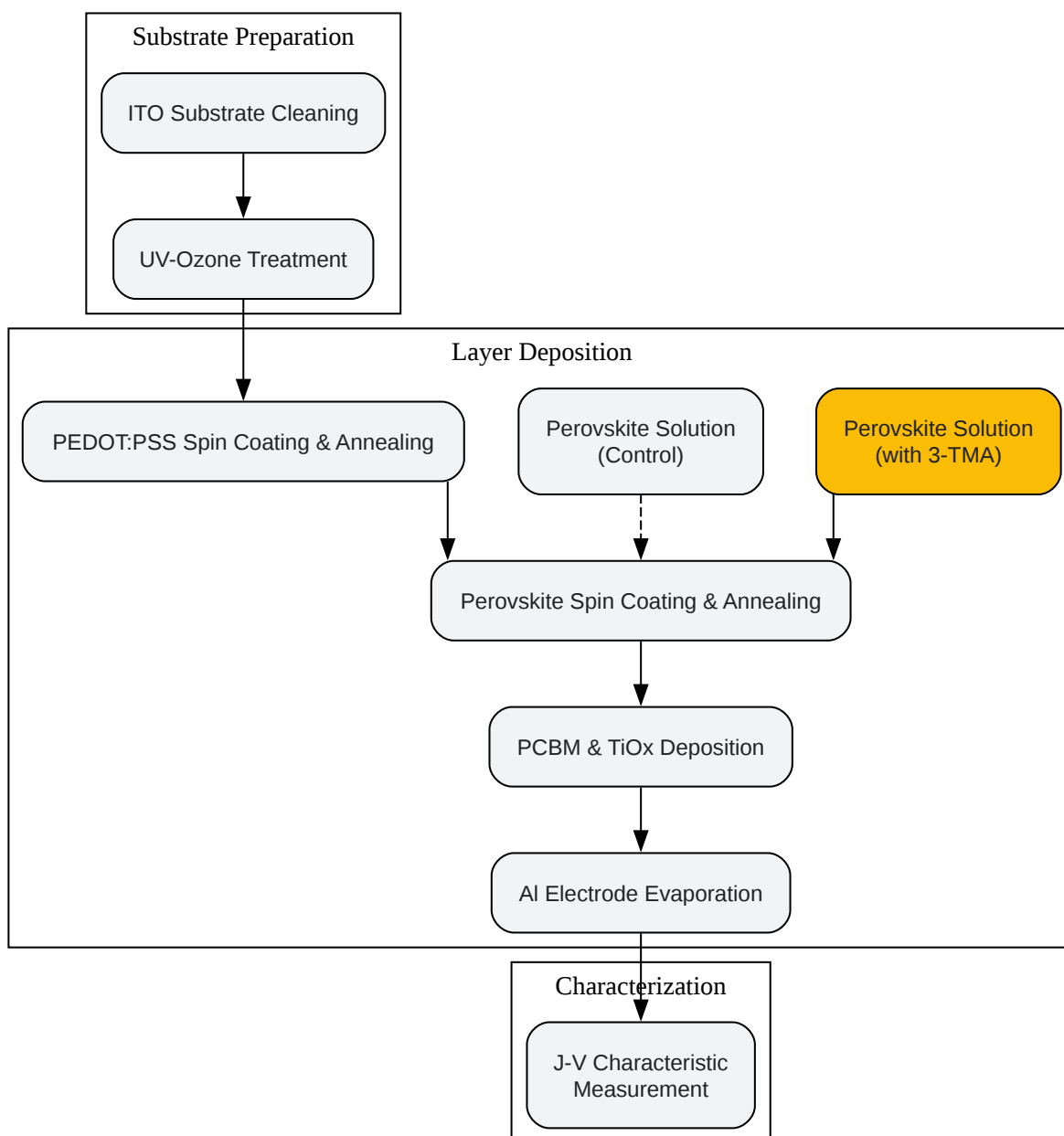
- **Substrate Cleaning:** Indium tin oxide (ITO) coated glass substrates were sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates were then dried with a nitrogen stream and treated with UV-ozone for 20 minutes.
- **Hole Transport Layer (HTL) Deposition:** A layer of PEDOT:PSS was spin-coated onto the cleaned ITO substrates at 4000 rpm for 30 seconds, followed by annealing at 150°C for 15 minutes in a nitrogen-filled glovebox.
- **Perovskite Precursor Solution Preparation:** A precursor solution was prepared by dissolving PbI₂, PbCl₂, and MAI in a 1:1:4 molar ratio in anhydrous N,N-dimethylformamide (DMF) containing 10 vol% acetylacetone. The solution was stirred at 60°C for 2 hours.
- **Perovskite Layer Deposition:** The perovskite precursor solution was spin-coated onto the PEDOT:PSS layer in a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds. During the second step, 100 µL of chlorobenzene was dispensed onto the spinning substrate 15 seconds before the end of the program. The films were then annealed at 100°C for 10 minutes.
- **Electron Transport Layer (ETL) and Electrode Deposition:** A solution of PCBM in chlorobenzene was spin-coated onto the perovskite layer at 2000 rpm for 30 seconds. Subsequently, a TiOx layer was deposited, followed by the thermal evaporation of an 80 nm thick aluminum (Al) back electrode under high vacuum.

Fabrication of Experimental Device (With 3-TMA)

The fabrication process for the device with the 3-TMA additive is identical to the control device, with one key modification in the perovskite precursor solution preparation (Step 3):

- Perovskite Precursor Solution Preparation with 3-TMA: **3-Thiophenemalonic acid** (3-TMA) was added to the precursor solution at an optimized concentration of 0.30% (w/w) relative to the perovskite precursors. The solution was then stirred at 60°C for 2 hours to ensure complete dissolution.

The following diagram illustrates the general workflow for the fabrication of these perovskite solar cells.



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General experimental workflow for perovskite solar cell fabrication.

Conclusion

The incorporation of **3-Thiophenemalonic acid** as an additive in perovskite solar cells presents a promising and effective strategy for enhancing device performance. The experimental evidence clearly demonstrates a significant improvement in power conversion efficiency, driven by increases in open-circuit voltage, short-circuit current density, and fill factor. The underlying mechanism, involving the regulation of perovskite crystallization, provides a valuable insight for the rational design of future additives to further advance perovskite photovoltaic technology towards commercial viability. The improved stability, although not yet fully quantified in long-term studies, suggests that this approach also addresses one of the key hurdles for the widespread adoption of this next-generation solar technology.

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